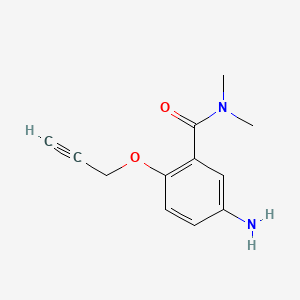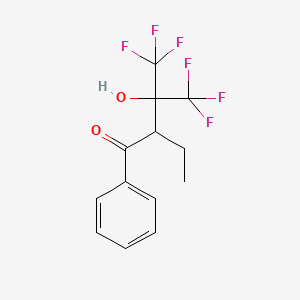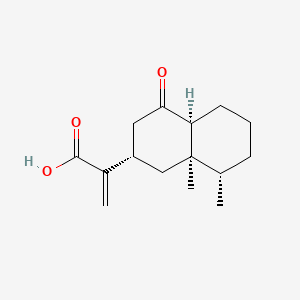
Flourensic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flourensic acid is a naturally occurring compound found in the plant species Flourensia cernua It is known for its phytotoxic properties, which means it can inhibit the growth of other plants
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flourensic acid typically involves the extraction from the aerial parts of Flourensia cernua. The process includes a combination of solvent extraction and chromatographic techniques to isolate the compound in its pure form .
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in Flourensia cernua. advancements in biotechnological methods may pave the way for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: Flourensic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydrothis compound.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly employed.
Major Products:
Oxidation: Dehydrothis compound.
Reduction: Various reduced derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Flourensic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study phytotoxicity and plant-microbe interactions.
Biology: this compound is investigated for its potential as a natural herbicide due to its growth-inhibiting properties.
Industry: this compound is studied for its potential use in developing eco-friendly pesticides and herbicides.
Mechanism of Action
The mechanism of action of flourensic acid involves its interaction with calmodulin, a calcium-binding messenger protein. This compound inhibits the activation of calmodulin-dependent enzymes, such as cAMP phosphodiesterase, leading to disrupted cellular processes in target organisms . This inhibition is believed to be the primary reason for its phytotoxic effects.
Comparison with Similar Compounds
Flourensic acid can be compared with other phytotoxic compounds such as:
Dehydrothis compound: A derivative of this compound with similar but more potent phytotoxic properties.
Flourensadiol: Another compound from Flourensia cernua with distinct biological activities.
Methyl orsellinate: A related compound with different chemical properties and applications.
Uniqueness: this compound is unique due to its specific interaction with calmodulin and its potential applications in both agriculture and medicine. Its natural occurrence and relatively simple extraction process make it an attractive compound for further research and development.
Properties
CAS No. |
33596-80-4 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-[(2S,4aS,8S,8aR)-8,8a-dimethyl-4-oxo-1,2,3,4a,5,6,7,8-octahydronaphthalen-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H22O3/c1-9-5-4-6-12-13(16)7-11(8-15(9,12)3)10(2)14(17)18/h9,11-12H,2,4-8H2,1,3H3,(H,17,18)/t9-,11+,12+,15+/m0/s1 |
InChI Key |
JCJJVXVYFHWGRJ-AYIJCJCZSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@H]2[C@@]1(C[C@@H](CC2=O)C(=C)C(=O)O)C |
Canonical SMILES |
CC1CCCC2C1(CC(CC2=O)C(=C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B14676809.png)

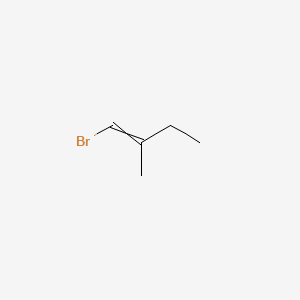

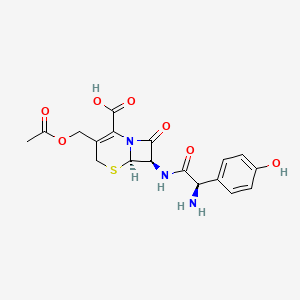
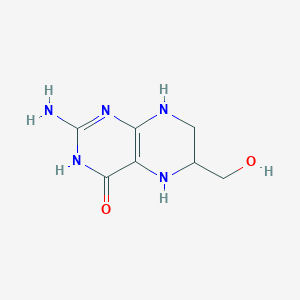


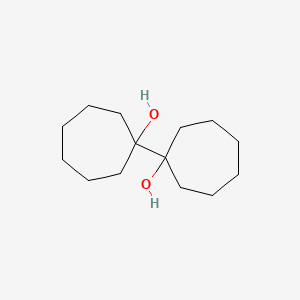
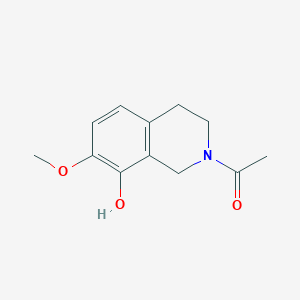
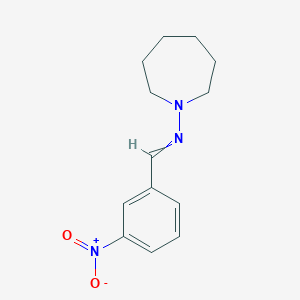
![Benzoic acid, 4-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14676878.png)
